3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester
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Overview
Description
3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol It is characterized by the presence of a chloro-substituted aromatic ring, an amino group, and an acrylic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester typically involves the esterification of 3-(4-Chloro-2-aminophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-aminophenyl)acrylic acid ethyl ester
- 3-(4-Fluoro-2-aminophenyl)acrylic acid ethyl ester
- 3-(4-Methyl-2-aminophenyl)acrylic acid ethyl ester
Uniqueness
3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2,13H2,1H3/b6-4+ |
InChI Key |
SGOIKSSENDMYNM-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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